N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
The compound N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a structurally complex molecule featuring:
- A furo[3,2-g]chromen-7-one core with methyl substituents at positions 2, 3, 5, and 7.
- A propanamide side chain at position 6 of the chromenone ring, terminating in a 2-pyridylethyl group.
These analogs often exhibit diverse pharmacological properties influenced by their substituents, such as solubility, binding affinity, and metabolic stability .
Properties
Molecular Formula |
C25H26N2O4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C25H26N2O4/c1-14-17(4)30-23-16(3)24-21(13-20(14)23)15(2)19(25(29)31-24)8-9-22(28)27-12-10-18-7-5-6-11-26-18/h5-7,11,13H,8-10,12H2,1-4H3,(H,27,28) |
InChI Key |
NCCACANWTRKJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=N4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction:
- Industrial-scale synthesis typically follows the same principles as the laboratory route.
- Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions
Common Reagents and Conditions:
Major Products: Diverse derivatives with altered functional groups.
Scientific Research Applications
The compound N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across several domains, including medicinal chemistry, pharmacology, and agricultural sciences.
Structural Formula
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds can interfere with cancer cell proliferation and induce apoptosis in various cancer types.
Case Study: Inhibition of Tumor Growth
A study demonstrated that derivatives of this compound showed efficacy against non-small cell lung cancer (NSCLC) by modulating key signaling pathways involved in cell survival and proliferation. The compound's mechanism of action involves the degradation of specific proteins associated with tumor growth .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Findings
In vitro studies have shown that the compound can reduce oxidative stress in neuronal cells, thereby protecting them from damage caused by neurotoxins .
Pesticidal Properties
Compounds with similar structures have been investigated for their pesticidal activities. The presence of the pyridine ring enhances their efficacy as agrochemicals against various pests and pathogens.
Efficacy Studies
Field trials have indicated that such compounds can effectively reduce pest populations while being less toxic to beneficial insects, making them suitable for integrated pest management strategies .
Herbicide Development
The unique chemical properties of this compound may also lend themselves to herbicide formulation. Its selective action on specific plant pathways could provide a new avenue for developing environmentally friendly herbicides.
Mechanism of Action
Targets: Likely interacts with specific enzymes, receptors, or cellular pathways.
Pathways: Further research needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects: Pyridylethyl groups (target compound and ) may improve membrane permeability due to moderate lipophilicity, whereas thiadiazole () or chloropyridine () groups could enhance target specificity via polar interactions. The furochromenone core in the target compound likely confers rigidity and planar aromaticity, which are advantageous for intercalation or enzyme inhibition.
Synthetic Challenges :
- The synthesis of such compounds often involves coupling propanamide derivatives to heterocyclic cores under mild conditions (e.g., DMSO, room temperature), as seen in .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are critical for success?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with the functionalization of the furochromen core. Key steps include:
- Coupling reactions : For example, amide bond formation between the pyridylethylamine moiety and the furochromen-propanoyl intermediate. Solvents like DMSO are often used to enhance reactivity .
- Purification : LC-MS is critical for monitoring reaction progress and ensuring purity. A gradient of 10–90% methanol with 0.1% formic acid over 15 minutes is commonly employed for LC analysis .
- Yield optimization : Stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and room-temperature stirring for 1 hour are standard for amide coupling .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Solvent | Time | Yield | Characterization Method |
|---|---|---|---|---|---|
| Amide Coupling | Compound 3 + Compound 5 (1:1) | DMSO | 1 h | 60–70% | LC-MS (ESI+, m/z: 572.09 [M+H]+) |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- 1H NMR : Provides structural confirmation of protons in the pyridyl, furochromen, and propanamide groups. For example, aromatic protons in the pyridyl ring appear at δ 7.4–8.5 ppm .
- LC-MS : Essential for verifying molecular weight and purity. A retention time of ~9.55 minutes under methanol gradient conditions is typical .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, though this requires high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and reduce byproducts?
Methodological Answer: Use Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. For example:
- Solvent screening : Compare DMSO (polar aprotic) vs. DMF (high dielectric constant) for amide bond stability .
- Catalyst optimization : Test coupling agents like EDC/HOBt vs. DCC for efficiency .
- Statistical modeling : Apply response surface methodology (RSM) to identify interactions between variables (e.g., temperature vs. stirring rate) .
Q. Table 2: DoE Parameters for Reaction Optimization
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 20–40°C | 25°C | Higher temps increase byproduct formation |
| Solvent | DMSO, DMF, THF | DMSO | Polar aprotic solvents enhance reactivity |
| Catalyst Loading | 1–5 mol% | 3 mol% | Excess catalyst reduces purity |
Q. How can contradictory data in biological activity assays (e.g., inconsistent IC50 values) be resolved?
Methodological Answer:
- Orthogonal assays : Validate results using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays .
- Buffer conditions : Test pH and ionic strength variations, as protonation states of the pyridyl group may affect binding .
- Statistical rigor : Use triplicate measurements and ANOVA to assess significance of outliers .
Q. What computational approaches are effective for predicting interactions between this compound and biological targets?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model binding to pyridine-sensitive receptors (e.g., kinases) .
- MD simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes .
- QSAR modeling : Correlate substituent effects (e.g., methyl groups on furochromen) with activity trends .
Data Contradiction Analysis
Example Issue : Discrepancies in reported solubility profiles.
Resolution Strategy :
- Solvent screening : Test solubility in DMSO (high), water (low), and PBS (pH 7.4) .
- HPLC purity check : Confirm if impurities affect solubility measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
